molecular formula C19H17N3O3 B2660703 (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide CAS No. 851472-93-0

(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B2660703
CAS No.: 851472-93-0
M. Wt: 335.363
InChI Key: HNDOEILWXPDMPV-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of nitriles and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-ethyl-3-nitrobenzaldehyde, 4-methylaniline, and malononitrile.

    Step 1: Condensation of 4-ethyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)acrylonitrile.

    Step 2: Reaction of the intermediate with 4-methylaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Formation of (E)-2-amino-3-(4-ethyl-3-aminophenyl)-N-(4-methylphenyl)prop-2-enamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoic acid and 4-methylaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Possible applications in drug development due to its structural complexity.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
  • (E)-2-cyano-3-(4-ethylphenyl)-N-(4-methylphenyl)prop-2-enamide
  • (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-phenylprop-2-enamide

Uniqueness

(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is unique due to the presence of both the nitro and cyano groups, which can participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-15-7-6-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-8-4-13(2)5-9-17/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDOEILWXPDMPV-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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